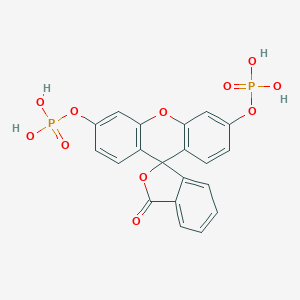

3,6-Fluorescein diphosphate

Description

Properties

IUPAC Name |

(3-oxo-6'-phosphonooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O11P2/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27/h1-10H,(H2,22,23,24)(H2,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZBXSAKACGTPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)(O)O)OC5=C3C=CC(=C5)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O11P2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159003 | |

| Record name | 3,6-Fluorescein diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134869-03-7 | |

| Record name | 3,6-Fluorescein diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134869037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Fluorescein diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution As a Fluorogenic Substrate in Biochemical Investigations

The use of fluorescein (B123965) derivatives as enzymatic substrates is built on the foundational principle of fluorogenesis, a concept ingeniously applied to biochemical assays. nasa.gov Fluorescein itself is one of the most efficient fluorescent substances known, with a high quantum yield and excitation and emission peaks in the visible spectrum, which minimizes interference from naturally fluorescent compounds found in biological samples. nasa.gov The core idea involves modifying the fluorescein structure, typically by adding phosphate (B84403) groups to its hydroxyl positions, which quenches its fluorescence. nasa.gov The specific enzymatic removal of these groups by phosphatases restores the fluorescent properties of the molecule, providing a direct and measurable signal of enzyme activity. nasa.gov

Early fluorogenic substrates had various limitations. While effective, some were hampered by issues like chemical instability, pH-dependent fluorescence, and complex kinetics. raineslab.comnih.gov 3,6-Fluorescein diphosphate (B83284) was developed as a highly sensitive substrate to overcome some of these challenges. sigmaaldrich.com However, FDP itself is characterized by "two-hit kinetics," meaning it requires a sequential, two-step enzymatic hydrolysis process. The enzyme first removes one phosphate group to yield fluorescein monophosphate (FMP), which is weakly fluorescent, and then a second enzymatic step removes the remaining phosphate to release the highly fluorescent fluorescein. nih.govmedkoo.com Despite this, its high sensitivity has made it a preferred substrate in many applications, particularly in high-throughput screening formats. nih.govbiotium.com

Foundational Role in Enzyme Activity Monitoring and Biological Signaling Studies

The primary function of 3,6-Fluorescein diphosphate (B83284) in research is to serve as a reporter for phosphatase activity. Phosphatases are enzymes that remove phosphate (B84403) groups from molecules, a process known as dephosphorylation. This process is fundamental to a vast number of cellular signaling pathways.

The mechanism of FDP is straightforward yet powerful. In its diphosphate form, the compound is colorless and does not fluoresce. pubcompare.aimedkoo.com When a phosphatase enzyme is present and active, it catalyzes the hydrolysis of the phosphate ester bonds on the FDP molecule. sigmaaldrich.commedkoo.com This reaction proceeds in two stages:

FDP (non-fluorescent) → Fluorescein (B123965) Monophosphate (FMP) (weakly fluorescent) nih.govmedkoo.com

FMP (weakly fluorescent) → Fluorescein (highly fluorescent) nih.govmedkoo.com

The end product, fluorescein, exhibits intense fluorescence with excitation and emission wavelengths around 490 nm and 514 nm, respectively. medkoo.combiotium.com The rate of fluorescence generation is directly proportional to the activity of the phosphatase enzyme. promega.com This allows researchers to continuously monitor enzyme kinetics in real-time.

This direct link between enzyme function and a fluorescent signal makes FDP a cornerstone in studying biological signaling. Protein tyrosine phosphatases (PTPs), for example, are critical regulators of signaling cascades that control cell growth, differentiation, and metabolism. By using FDP, scientists can screen for inhibitors of specific PTPs, which is a key strategy in drug discovery for diseases like cancer and diabetes. nih.govbiotium.com

Overview of Principal Enzymatic Applications and Research Domains

Principles of Fluorometric Assay Design with this compound

Assays designed around this compound operate on a straightforward yet powerful principle: the enzymatic conversion of a non-fluorescent molecule into a highly fluorescent one. This conversion allows for the direct correlation of fluorescence intensity with enzymatic activity. FDP is recognized for its utility in monitoring phosphatase activity over a broad pH range, from 5 to 9, and can be employed in both continuous and discontinuous assay formats. nih.gov

Enzymatic Dephosphorylation Mechanism and Fluorescein Product Generation

The core of the assay lies in the enzymatic hydrolysis of this compound by phosphatases, such as alkaline phosphatase or protein tyrosine phosphatases. pubcompare.aibiotium.com FDP itself is a colorless and non-fluorescent molecule containing two phosphate groups. nih.govpubcompare.ai The enzymatic reaction proceeds in a two-step dephosphorylation process.

In the first step, a phosphatase enzyme cleaves one of the phosphate groups from the FDP molecule. This initial hydrolysis yields fluorescein monophosphate (FMP). nih.govnih.gov FMP exhibits a notable increase in absorbance compared to the parent compound. nih.gov The second step involves the enzymatic removal of the remaining phosphate group from FMP, which generates the final product, fluorescein. nih.govnih.gov This end product is intensely fluorescent, providing a strong signal for detection. aatbio.com The efficiency of the second hydrolysis step (FMP to fluorescein) can be lower, as some phosphatases show a higher Michaelis constant (Km) for FMP compared to FDP. nih.gov

Spectroscopic Characteristics of the Fluorescent Hydrolysis Product

The utility of FDP as a substrate is anchored in the distinct spectroscopic properties of its hydrolysis products. The initial substrate, FDP, is non-fluorescent. The intermediate, fluorescein monophosphate (FMP), absorbs strongly at approximately 445 nm and fluoresces intensely around 515 nm. nih.gov The final product, fluorescein, possesses excellent spectral characteristics for fluorescence-based detection. It exhibits a peak excitation wavelength of approximately 490-495 nm and a peak emission wavelength of about 514-528 nm. biotium.comaatbio.comeurogentec.comwikipedia.org This significant fluorescence is due to fluorescein's high emission quantum yield. eurogentec.com The pH of the solution can influence the spectral properties of fluorescein, with its ionization equilibrium leading to pH-dependent absorption and emission over a range of 5 to 9. wikipedia.org

Table 1: Spectroscopic Properties of FDP Hydrolysis Products

| Compound | Excitation Max (nm) | Emission Max (nm) | Key Characteristics |

|---|---|---|---|

| This compound (FDP) | N/A | N/A | Non-fluorescent substrate |

| Fluorescein monophosphate (FMP) | ~445 | ~515 | Fluorescent intermediate |

| Fluorescein | ~490-495 | ~514-528 | Highly fluorescent end product |

Parameters for Quantitative Assessment: Sensitivity, Linearity, and Detection Limits

Quantitative assays using FDP are characterized by their high sensitivity, broad linear range, and low detection limits, making them superior to many colorimetric methods.

Sensitivity : Assays utilizing FDP are remarkably sensitive. For instance, they can detect as little as 0.5 pg of alkaline phosphatase. eurogentec.com In competitive ELISAs, the use of FDP as a substrate resulted in a 50-fold increase in sensitivity compared to the chromogenic substrate p-nitrophenyl phosphate (pNPP). nih.govsigmaaldrich.com

Linearity : The relationship between the concentration of the analyte and the fluorescence signal is linear over a significant range. Assays have demonstrated linearity across a 1000-fold range for alkaline phosphatase detection. eurogentec.com Other studies have shown excellent linearity (R² > 0.99) over several orders of magnitude. nih.govgene-quantification.de

Detection Limits : The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for assessing assay performance. In a competitive ELISA for 2,4-dinitrophenol (B41442), the assay using FDP could detect as little as 10 fmol of the target molecule. nih.gov Another fluorescence-based assay demonstrated an LOD of <0.77 pmol and an LOQ of <1.3 pmol for dNTPs. nih.gov

Table 2: Quantitative Parameters of FDP-Based Assays

| Parameter | Value/Range | Assay Context | Reference |

|---|---|---|---|

| Sensitivity | Can detect 0.5 pg of alkaline phosphatase | Fluorimetric Assay Kit | eurogentec.com |

| Sensitivity | 50-fold increase over pNPP | Competitive ELISA | nih.govsigmaaldrich.com |

| Linearity | 10³ linear range | Alkaline Phosphatase Detection | eurogentec.com |

| Linearity | R² > 0.99 | dNTP Quantification | nih.gov |

| Detection Limit | 10 fmol | Competitive ELISA for DNP | nih.gov |

Advanced Applications in Alkaline Phosphatase Activity Determination

Due to its high sensitivity, FDP is a preferred substrate for determining the activity of alkaline phosphatase (ALP), an enzyme widely used as a reporter in various biological assays. nih.gov

Quantification in Diverse Biological Samples and Extracts

FDP-based assays are suitable for measuring ALP activity in a variety of biological materials, including serum, cell extracts, and tissue extracts. eurogentec.comsigmaaldrich.com The preparation of samples is a critical step. For instance, to prepare cell extracts, cells are typically suspended, incubated to lyse, and then centrifuged to collect the supernatant which contains the enzyme for the assay. eurogentec.com Similarly, for tissue extracts, the tissue is homogenized in a lysis buffer and centrifuged to separate the desired fraction. eurogentec.com A microassay has been developed using FDP to determine ALP activity in preimplantation mouse concepti, demonstrating the method's applicability even with minute sample sizes. uchile.cl

Integration within Enzyme-Linked Immunosorbent Assay (ELISA) Formats

Alkaline phosphatase is a common enzyme conjugate for secondary antibodies in ELISA. eurogentec.comsigmaaldrich.com FDP serves as a highly sensitive fluorogenic substrate in these formats. eurogentec.comeurogentec.com After the binding of the primary and ALP-conjugated secondary antibodies, the addition of the FDP reaction mixture initiates the enzymatic reaction. The resulting fluorescence is measured and is proportional to the amount of target antigen present. eurogentec.com This fluorometric detection method significantly enhances the sensitivity of the ELISA, allowing for the detection of much lower concentrations of the target molecule compared to conventional chromogenic substrates like p-nitrophenyl phosphate (PNPP). nih.gov For example, a competitive ELISA for 2,4-dinitrophenol (DNP) was 50 times more sensitive when using FDP compared to PNPP. nih.gov

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | FDP |

| Alkaline Phosphatase | ALP |

| Deoxyribonucleoside triphosphates | dNTPs |

| 2,4-dinitrophenol | DNP |

| Fluorescein monophosphate | FMP |

Kinetic Analysis of Alkaline Phosphatase Catalysis

This compound (FDP) serves as a highly sensitive fluorogenic substrate for the kinetic analysis of alkaline phosphatase (AP). The enzymatic hydrolysis of FDP occurs sequentially. Initially, alkaline phosphatase removes one phosphate group, yielding the weakly fluorescent fluorescein monophosphate (FMP). Subsequent hydrolysis of the second phosphate group produces the highly fluorescent molecule, fluorescein. fishersci.com This two-step kinetic process can be a drawback due to its complexity. nih.gov The final product, fluorescein, exhibits a high quantum yield and its fluorescence is optimal at the alkaline pH ranges typically used for AP assays. fishersci.comeurogentec.com

The high sensitivity of FDP allows for the detection of very low concentrations of alkaline phosphatase, reportedly as low as 0.5 picograms. eurogentec.com However, the kinetic analysis can be complicated by product inhibition, as alkaline phosphatase has a high affinity for its product, inorganic phosphate, which can act as a competitive inhibitor. nih.govresearchgate.net This is a significant consideration in experimental design, as the accumulation of inorganic phosphate can saturate the enzyme and affect the accuracy of kinetic measurements. nih.gov To address this, assays are often designed to ensure that the total product concentration remains low, for instance below 0.5 μM, to maintain initial velocity conditions. nih.gov

Some studies have employed single-molecule analysis to investigate the Michaelis-Menten kinetics of alkaline phosphatase with FDP. This approach has revealed heterogeneity in the catalytic activity of E. coli alkaline phosphatase, identifying both "half-active" and "fully-active" enzyme populations. biorxiv.org The fully-active molecules exhibit higher kcat and kon values compared to their half-active counterparts. biorxiv.org Specifically, for the high-activity group, the average kcat was determined to be 88 s⁻¹ and the kon was 0.21 µM⁻¹s⁻¹, whereas the low-activity group had a kcat of 45 s⁻¹ and a kon of 0.097 µM⁻¹s⁻¹. biorxiv.org

Comparative Performance with Alternative Alkaline Phosphatase Substrates (e.g., 4-Methylumbelliferyl phosphate, Attophos)

This compound (FDP) is recognized as one of the most sensitive fluorogenic substrates for alkaline phosphatase (AP), but its performance is often compared with other substrates like 4-methylumbelliferyl phosphate (MUP) and Attophos. biotium.comresearchgate.net

4-Methylumbelliferyl phosphate (MUP) is a widely used fluorogenic substrate for AP, particularly in enzyme-linked immunosorbent assays (ELISAs). fishersci.com The hydrolysis of MUP yields a fluorescent product that is optimally detected at alkaline pH, making it well-suited for AP activity assays. fishersci.com However, FDP has been shown to offer a significantly lower detection limit for AP compared to chromogenic substrates like p-nitrophenyl phosphate (pNPP), and its high quantum yield contributes to its superior sensitivity in many applications. fishersci.com

Attophos (a substrate related to FDP) is another alternative. In comparative studies involving marine phytoplankton, both FDP and Attophos demonstrated high fluorescence when used to detect AP activity in phosphorus-starved species. researchgate.netint-res.comresearchgate.netresearchgate.net This suggests that for certain biological applications, both substrates can provide sensitive detection.

A key advantage of FDP is its high emission quantum yield, which results in a more sensitive assay compared to many colorimetric methods. eurogentec.com However, a noted drawback of FDP is its two-step hydrolysis process, which can lead to biphasic kinetics. fishersci.comnih.gov This contrasts with single-hydrolysis substrates. Furthermore, the water solubility of the fluorescent product of FDP can be a limitation for histochemical staining where a precipitated product is required. jst.go.jp For such applications, substrates like ELF® 97 Phosphate, which forms a fluorescent precipitate at the site of enzyme activity, are more suitable. jst.go.jpnasa.govresearchgate.net

The choice of substrate often depends on the specific requirements of the assay, such as the desired sensitivity, the need for a continuous versus endpoint measurement, and the suitability for a particular detection platform (e.g., solution-based assay vs. histochemistry). whoi.edu While FDP offers exceptional sensitivity for solution-based assays, other substrates may be preferred for their single-step kinetics or their ability to form an insoluble product. nih.govnasa.gov

Research Paradigms in Protein Tyrosine Phosphatase Activity Assessment

Substrate Specificity and Hydrolysis by Key Protein Tyrosine Phosphatase Isoforms (e.g., CD45, PTP1B, LAR, SHP2, STEP, VHR, WIP1)

This compound (FDP) has been identified as a sensitive substrate for a range of protein tyrosine phosphatases (PTPs). biotium.comnih.gov Research has shown that several key PTP isoforms can hydrolyze FDP. Notably, leukocyte common antigen (CD45), protein tyrosine phosphatase-1B (PTP1B), and leukocyte common antigen-related protein (LAR) preferentially hydrolyze FDP to fluorescein monophosphate (FMP). nih.gov The kinetic parameters (Vmax and Km) for this initial hydrolysis step are comparable to those observed with phosphotyrosine peptide substrates, indicating that FDP can serve as a relevant surrogate for these natural substrates. nih.gov

However, the subsequent hydrolysis of FMP to fluorescein by these PTPs is less efficient, primarily due to increased Km values for FMP compared to FDP. nih.gov This suggests a lower affinity of the enzymes for the monophosphorylated intermediate.

While FDP is a substrate for several PTPs, its activity can be substantially lower when compared to phosphopeptides derived from native substrates for certain isoforms like WIP1. nih.gov For instance, the activity of WIP1 towards FDP is reported to be 7 to 10-fold lower than its activity towards phosphopeptide substrates derived from ATM and p38. nih.gov This highlights that while FDP is a useful tool, it may not always perfectly mimic the kinetics of natural substrates for all PTPs.

Protocols have been developed for assessing the activity of various PTPs, including SHP2, PTP1B, STEP, and VHR, using fluorogenic substrates. nih.gov These assays often require the presence of a reducing agent like dithiothreitol (B142953) (DTT) to maintain the catalytic cysteine of the PTP in its active, reduced state. nih.govdifacquim.com The optimal pH for most PTPs is typically between 5.5 and 6.0. nih.gov

Adaptability for High-Throughput Screening (HTS) in Phosphatase Inhibitor Discovery

The properties of this compound (FDP) make it highly suitable for high-throughput screening (HTS) of phosphatase inhibitors. nih.gov Its high catalytic efficiency with certain PTPs, coupled with the sensitive detection of its fluorescent product, allows for robust and miniaturized assays. nih.govrsc.org The ability to perform these assays in 384-well or even 1536-well formats is a significant advantage for screening large compound libraries. nih.gov

A key feature of FDP is that its hydrolysis product, fluorescein monophosphate (FMP), absorbs strongly at 445 nm and fluoresces intensely around 515 nm. nih.gov This fluorescence is insensitive to pH changes above pH 6, providing a stable signal over a wider operating range, which is beneficial for HTS applications. nih.gov The continuous nature of the assay, where the increase in fluorescence is monitored over time, allows for the accurate determination of initial reaction velocities, which is crucial for identifying and characterizing inhibitors. nih.gov

FDP-based assays have been successfully used in the discovery of phosphatase inhibitors. For example, a biochemical assay measuring the hydrolysis of FDP by WIP1 was instrumental in the discovery of the inhibitor GSK2830371. nih.govresearchgate.net The sensitivity of fluorogenic assays like those using FDP is typically several orders of magnitude higher than colorimetric assays using substrates like p-nitrophenyl phosphate (pNPP). nih.gov This increased sensitivity means that significantly less recombinant PTP enzyme is required, making the screening process more cost-effective. nih.gov

Comparative Efficacy with Other Fluorogenic and Chromogenic Phosphatase Substrates (e.g., p-nitrophenyl phosphate, DiFMUP, 3-O-methylfluorescein phosphate)

The performance of this compound (FDP) as a phosphatase substrate is often benchmarked against other commonly used chromogenic and fluorogenic substrates.

p-Nitrophenyl phosphate (pNPP) is a classic chromogenic substrate. nih.govdifacquim.com While widely used, pNPP assays are generally less sensitive than those using fluorogenic substrates like FDP. nih.gov The activity of some phosphatases, such as WIP1, towards pNPP can be several hundred-fold lower compared to phosphopeptide substrates. nih.gov Furthermore, colorimetric assays with pNPP can be susceptible to interference from colored compounds in screening libraries. nih.gov

6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) is another popular fluorogenic substrate. nih.govnih.gov Assays using DiFMUP are highly sensitive and can be run in a continuous kinetic mode. nih.govresearchgate.net The dephosphorylated product of DiFMUP has a lower pKa than that of 4-methylumbelliferyl phosphate (MUP), making DiFMUP a better choice for continuous assays of acid phosphatases at low pH. fishersci.com However, DiFMUP-based assays, which operate in the near-UV/blue spectral range, can be more prone to spectral interference from autofluorescent library compounds compared to red-shifted assays. nih.gov For some phosphatases, the kinetic parameters with DiFMUP may be more favorable than with FDP. For instance, in studies with certain PTPs, the Km values for DiFMUP were found to be lower than for FDP. researchgate.net

3-O-Methylfluorescein phosphate (OMFP) is a fluorogenic substrate that offers a red-shifted fluorescence emission compared to DiFMUP, which can reduce interference from autofluorescent compounds during HTS. nih.govnih.gov

The choice between these substrates depends on the specific phosphatase being studied, the assay format, and the potential for interference from library compounds. While FDP offers excellent sensitivity, substrates like DiFMUP and OMFP provide valuable alternatives with different spectral properties and kinetic profiles. nih.govnih.govresearchgate.net

Innovations in Assay Formats and Miniaturization

The high sensitivity of fluorogenic substrates like this compound (FDP) has been a driving force behind innovations in assay formats and their miniaturization. The ability to detect minute amounts of enzymatic product allows for a significant reduction in assay volume, which is crucial for high-throughput screening (HTS). acs.orgbiorxiv.org

Assays utilizing FDP and other fluorogenic substrates can be readily adapted to microplate formats, including 384-well and 1536-well plates. nih.gov This miniaturization allows for the screening of large chemical libraries in a cost-effective and time-efficient manner. The development of fluorescence-based assays has enabled the detection of product concentrations in the nanomolar range, a significant improvement over absorbance-based methods which often have a detection limit in the micromolar range. acs.orgbiorxiv.org

The move towards miniaturization is also evident in the development of digital bioassays, where reactions are carried out in a massive number of small compartments. This approach allows for single-molecule analysis, as demonstrated in studies of alkaline phosphatase using FDP. biorxiv.org Such formats provide unprecedented detail about enzyme kinetics and heterogeneity. biorxiv.org

Furthermore, the development of red-shifted fluorogenic substrates has been an important innovation to overcome the challenge of autofluorescence from library compounds, which is more prevalent with blue-fluorescent products. nih.gov While FDP's product fluoresces in the green spectrum, the principle of using substrates with longer emission wavelengths has been a key advancement in improving the quality of HTS data. nih.gov

The combination of highly sensitive substrates like FDP with advanced liquid handling robotics and sensitive fluorescence plate readers has revolutionized the field of enzymatic assays, enabling large-scale inhibitor discovery campaigns and detailed kinetic studies that were previously not feasible. nih.govnih.gov

Development of Continuous (Kinetic) Measurement Protocols

The transition from endpoint to continuous, kinetic assays represents a significant advancement in enzymology, and this compound (FDP) is a well-suited substrate for this application. Continuous monitoring of the phosphatase-catalyzed hydrolysis of FDP allows for the real-time determination of reaction rates, providing deeper insights into enzyme mechanisms and inhibition.

In a continuous assay, the fluorescence intensity is measured repeatedly over a set period immediately after the addition of the enzyme to the substrate solution. This approach allows for the calculation of initial reaction velocities (v₀) across a range of substrate concentrations. Plotting these velocities against the substrate concentration enables the determination of key Michaelis-Menten kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The Kₘ value reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate, while Vₘₐₓ represents the enzyme's maximum catalytic rate. uark.edu

The high sensitivity of the fluorescent signal generated from FDP hydrolysis is a major advantage, allowing for the detection of very low levels of phosphatase activity and the use of low substrate concentrations, which is crucial for accurately determining Kₘ values, especially for enzymes with high substrate affinity. acs.org Research has shown that FDP is an excellent substrate for various protein tyrosine phosphatases (PTPases), including CD45 and PTP-1B, with Kₘ and Vₘₐₓ values comparable to their natural phosphotyrosine peptide substrates. acs.org This makes FDP a reliable and convenient tool for detailed kinetic characterization.

Table 1: Michaelis-Menten Kinetic Parameters for Phosphatase Activity using this compound

Microplate-Based Assay Optimization (e.g., 96-well, 384-well, 1536-well configurations)

The properties of this compound make it exceptionally suitable for high-throughput screening (HTS) campaigns conducted in microplate formats. acs.org The optimization of FDP-based assays in 96-well, 384-well, and even 1536-well plates allows for the rapid and simultaneous analysis of thousands of samples, which is essential for drug discovery and inhibitor screening.

Miniaturization of the assay into higher-density microplates (from 96 to 1536 wells) offers significant advantages, including reduced consumption of expensive reagents and scarce enzyme preparations. utoronto.ca The high quantum yield of fluorescein, the product of the FDP reaction, ensures that a strong signal can be detected even in the small reaction volumes (microliters to nanoliters) used in these formats.

Optimization of a microplate-based FDP assay involves several key parameters. These include the concentrations of the enzyme and FDP, the composition of the assay buffer (pH, ionic strength), incubation time, and temperature. For kinetic assays, the measurement interval and duration are also critical. The goal is to achieve a robust signal-to-background ratio and a Z-factor score >0.5, which indicates an excellent and reliable assay for HTS. For example, a screen of a chemical library against PTP1B using FDP in a droplet-based microfluidic system, which shares principles with microplate assays, yielded a Z-factor of 0.657. nih.gov

Table 2: General Parameters for Microplate-Based FDP Assay Optimization

Implementation in Microfluidic Chip-based Systems for Phosphatase Activity Analysis

The application of this compound has been successfully extended to microfluidic "lab-on-a-chip" platforms, enabling phosphatase analysis with unprecedentedly low sample consumption and high throughput. These systems manipulate fluid volumes in the nanoliter to picoliter range, offering precise control over reaction conditions. acs.orgnih.gov

Different microfluidic strategies have utilized FDP for enzymatic analysis:

Digital Microfluidics (DMF): In this approach, discrete droplets of enzyme and FDP substrate are manipulated on a hydrophobic surface using an electric field. Droplets can be dispensed, merged, mixed, and incubated, creating isolated reaction chambers as small as 140 nanoliters. acs.orgrsc.org This method has been used to perform detailed kinetic analyses of alkaline phosphatase, yielding Kₘ and kcat values that are in close agreement with those obtained in conventional 384-well plates, but with significantly lower reagent usage. acs.orgutoronto.ca A detection limit of approximately 7.0 x 10⁻²⁰ moles of FDP was achieved using a DMF device. rsc.org

Droplet-Based Microfluidics: This technique involves generating thousands of picoliter-sized aqueous droplets (microreactors) within an immiscible oil stream. FDP, enzyme, and potential inhibitors can be encapsulated within these droplets. This format is ideal for ultra-high-throughput screening. nih.gov One such system used Taylor-Aris dispersion to create a concentration gradient of a test compound, which was then encapsulated into droplets with PTP1B and FDP to generate high-resolution dose-response curves with approximately 10,000 data points per compound. nih.govresearchgate.net

Continuous-Flow Microfluidics: FDP has also been used in continuous-flow systems where reagents are pumped through microchannels. In one design, alkaline phosphatase was immobilized on microbeads packed into a channel, and a solution of FDP was flowed through. The reaction time was precisely controlled by physically separating the enzyme-bead conjugates from the product-containing droplets using acoustophoresis, eliminating the need for chemical stop reagents. Another flow injection analysis system on a chip used FDP to demonstrate that chemical assays could be performed with short analysis times and low sample consumption. researchgate.net

The integration of FDP-based assays into microfluidic chips represents a powerful convergence of a classic fluorogenic substrate with cutting-edge engineering, enabling detailed enzymatic studies from single cells to large-scale drug discovery campaigns. nih.govnih.gov

Characterization of Fluorescein Emission and Excitation Spectra for Quantitative Analysis

The quantitative analysis of enzymatic reactions using this compound (FDP) relies on the distinct spectral properties of its hydrolysis product, fluorescein. Fluorescein exhibits a strong absorbance and an intense fluorescence in the visible wavelength region. nih.gov The excitation and emission spectra of fluorescein are key to its detection and quantification.

The maximum absorption of fluorescein occurs at approximately 490 nm in alkaline solutions, while in acidic media, the peak shifts to around 437 nm. acs.org The dianion form of fluorescein, prevalent in alkaline conditions, is primarily responsible for the strong fluorescence. instras.com The fluorescence emission spectrum of fluorescein peaks at approximately 515 to 517 nm. nih.govaatbio.com This significant Stokes shift, the difference between the excitation and emission maxima, allows for sensitive detection with minimal interference from the excitation light.

The intensity of fluorescein's fluorescence is directly proportional to its concentration over a certain range, enabling quantitative analysis. mdpi.comnih.gov However, factors such as pH and the presence of certain substances can influence the spectral properties and quantum yield of fluorescein. acs.orgnih.govnih.gov For instance, the fluorescence quantum yield of fluorescein in water is very high, often exceeding 0.9. acs.org It is crucial to consider these environmental factors and their potential effects on the absorption and emission spectra to ensure accurate quantitative measurements. researchgate.net The molar absorption coefficient of fluorescein is also a critical parameter for quantitative spectrophotometric analysis. researchgate.net

Table 1: Spectral Properties of Fluorescein

| Property | Wavelength (nm) | Conditions | Reference |

|---|---|---|---|

| Excitation Maximum | ~498 | - | aatbio.com |

| Emission Maximum | ~517 | - | aatbio.com |

| Absorption Maximum (Alkaline) | ~490 | Alkaline pH | acs.org |

| Absorption Maximum (Acidic) | ~437 | Acidic pH | acs.org |

| Emission Maximum | ~515 | pH > 6 | nih.gov |

Quantitative Fluorescence Spectroscopy for Enzymatic Product Monitoring and Data Interpretation

Quantitative fluorescence spectroscopy is a highly sensitive method for monitoring the enzymatic hydrolysis of this compound (FDP). nih.govpatsnap.com This technique leverages the conversion of the non-fluorescent FDP into the highly fluorescent product, fluorescein, to continuously measure enzyme activity. pubcompare.ainih.gov The rate of fluorescein formation, and thus the increase in fluorescence intensity over time, is directly proportional to the phosphatase activity under specific conditions. nih.govunipd.it

The assay is initiated by adding FDP to a sample containing the phosphatase enzyme. aatbio.com As the enzyme catalyzes the removal of phosphate groups from FDP, fluorescein is produced, leading to a measurable increase in fluorescence. aatbio.comnih.gov The fluorescence is typically excited around 490 nm and the emission is monitored at approximately 514-528 nm. aatbio.comeurogentec.comeurogentec.com This method allows for real-time monitoring of the reaction kinetics. patsnap.comnih.gov

For accurate data interpretation, it is essential to establish a calibration curve that relates fluorescence intensity to the concentration of the fluorescent product. nih.gov This allows for the conversion of relative fluorescence units into the actual amount of product formed. nih.gov Several factors can influence the assay, including enzyme and substrate concentrations, temperature, and pH. nih.govnih.gov Therefore, optimizing these reaction conditions is crucial for obtaining reliable and reproducible kinetic data. nih.gov The sensitivity of this fluorescence-based assay is notably high, with the ability to detect very low levels of phosphatase activity. nih.goveurogentec.com

Integration with Advanced Fluorescence Microscopy Techniques for Cellular Studies

The enzymatic conversion of this compound (FDP) into a fluorescent product makes it a valuable tool for studying phosphatase activity within cellular environments using advanced fluorescence microscopy techniques. pubcompare.ai

Detection and Subcellular Localization of Phosphatase Activity in Live and Fixed Cells

This compound (FDP) can be employed to detect and localize phosphatase activity within both live and fixed cells. pubcompare.ainih.gov When introduced into cells, FDP can be hydrolyzed by endogenous phosphatases, leading to the accumulation of fluorescent fluorescein at the sites of enzyme activity. pubcompare.ai This allows for the visualization of phosphatase-rich regions within the cell.

The subcellular localization of the resulting fluorescence provides insights into where specific phosphatase activities occur. For instance, studies have utilized fluorescent probes to investigate phosphatase activity in various organelles, including lysosomes and mitochondria. nih.govrsc.org The design of the probe can influence its subcellular targeting. mdpi.com By observing the pattern of fluorescence, researchers can infer the distribution of active phosphatases within different cellular compartments. nih.gov This approach is particularly useful for comparing phosphatase activity levels between different cell types or under various experimental conditions. nih.gov For example, cell lines known to have high alkaline phosphatase activity show a greater increase in fluorescence when incubated with such probes. nih.gov

Potential for Fluorescence Lifetime Imaging Microscopy (FLIM) in Cellular Phosphate Sensing

While direct use of this compound with Fluorescence Lifetime Imaging Microscopy (FLIM) is not extensively documented, the principles of FLIM and the use of other fluorescein derivatives suggest its potential for cellular phosphate sensing. nih.govacs.org FLIM is a powerful imaging technique that measures the decay rate of fluorescence, which is sensitive to the local environment of the fluorophore, including the presence of ions like phosphate. nih.govspiedigitallibrary.org

The fluorescence lifetime of certain fluorescein-based dyes has been shown to be dependent on the concentration of phosphate ions. nih.govacs.org This allows these dyes to act as real-time intracellular phosphate sensors when used with FLIM. nih.govacs.org This methodology has been successfully applied to monitor changes in intracellular phosphate levels during processes like cellular differentiation. nih.govacs.org

Given that the product of FDP hydrolysis is fluorescein, it is conceivable that changes in intracellular phosphate concentration could influence the fluorescence lifetime of the generated fluorescein. FLIM offers the advantage of being independent of probe concentration, which can be a confounding factor in intensity-based measurements. researchgate.net Therefore, combining the enzymatic release of fluorescein from FDP with the sensing capabilities of FLIM could potentially provide a method for not only detecting phosphatase activity but also for sensing local phosphate concentrations within the cell.

Development and Application of Chromogenic Detection Modalities

In addition to its fluorogenic properties, the enzymatic hydrolysis of this compound (FDP) can also be harnessed for chromogenic detection of phosphatase activity. aatbio.comnih.gov This dual-detection capability enhances its versatility as a substrate. nih.gov

The basis for the chromogenic assay lies in the strong absorbance of the enzymatic product, fluorescein, in the visible spectrum. nih.gov Fluorescein has a large extinction coefficient, meaning it absorbs a significant amount of light at its maximum absorption wavelength. aatbio.com The dephosphorylation of FDP by a phosphatase leads to the formation of fluorescein, resulting in an increase in absorbance at a specific wavelength, which can be measured using a spectrophotometer. nih.gov Specifically, the intermediate product, fluorescein monophosphate (FMP), absorbs strongly at 445 nm. nih.gov

This colorimetric method provides a quantitative measure of enzyme activity, as the change in absorbance is proportional to the amount of product formed. nih.gov Chromogenic assays using substrates like FDP are valuable in various applications, including enzyme-linked immunosorbent assays (ELISAs), where they can be used to detect the activity of alkaline phosphatase-labeled antibodies. rsc.org The development of such assays offers a convenient and sensitive alternative to fluorescence-based methods, particularly in settings where a fluorescence plate reader may not be available. ajol.infobiotium.com

Synthesis, Derivatization, and Stability Considerations for Research Applications

Academic Synthetic Methodologies for 3,6-Fluorescein Diphosphate (B83284)

The synthesis of 3,6-fluorescein diphosphate is a crucial process that dictates its quality and performance as a fluorogenic substrate. While various proprietary methods exist for commercial production, academic literature provides insights into fundamental synthetic strategies.

A common approach involves the phosphorylation of fluorescein (B123965). However, direct phosphorylation of fluorescein with reagents like phosphorus oxychloride in pyridine (B92270) can lead to complex mixtures that are difficult to purify. pnas.org This is attributed to the presence of two hydroxyl groups on the fluorescein molecule, which can lead to a variety of phosphorylated and partially phosphorylated products. pnas.org

An alternative strategy involves the use of a reduced form of fluorescein (leucofluorescein) to form more stable phosphate (B84403) esters. This method, however, can result in products with significant impurities if not carefully controlled. An improved synthesis was later developed involving the reduction of fluorescein diphosphate itself with hydrogen over a palladium-on-carbon catalyst, which yielded a product with significantly higher purity. nasa.gov

Another documented method for creating fluorogenic substrates involves the treatment of fluorescein with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide and silver oxide in benzene, followed by hydrolysis. While this method was used to synthesize fluorescein-di-(β-D-galactopyranoside), it highlights a general strategy for modifying the hydroxyl groups of fluorescein. pnas.org The synthesis of related oligonucleotide probes containing a 3'-phosphate group has been achieved using solid-phase synthesis on a controlled pore glass (CPG) support. oup.com This approach allows for the controlled, sequential addition of nucleotide units and the final deprotection to yield the desired 3'-phosphorylated oligonucleotide. oup.com

The synthesis of fluorescein itself, the precursor to FDP, is typically achieved through the condensation of resorcinol (B1680541) and phthalic anhydride, often catalyzed by zinc chloride or methanesulfonic acid. researchgate.netiscientific.org The purity of the initial fluorescein can significantly impact the final purity of the FDP.

Impact of Compound Purity on Enzymatic Assay Performance and Reproducibility

The purity of this compound is paramount for its effective use in enzymatic assays, directly influencing the sensitivity, accuracy, and reproducibility of the results. wikipedia.org Impurities in the FDP substrate can lead to several issues. For instance, the presence of mono-phosphorylated or non-phosphorylated fluorescein can result in high background fluorescence, reducing the signal-to-noise ratio of the assay. wikipedia.org This is because the assay's principle relies on the enzymatic conversion of the non-fluorescent FDP to the highly fluorescent fluorescein. biotium.comaatbio.com

Furthermore, impurities can act as inhibitors or alternative substrates for the enzyme being studied, leading to inaccurate kinetic measurements. wikipedia.org For example, if the FDP preparation contains inorganic phosphate, it can act as a product inhibitor for phosphatases, confounding the interpretation of the results. raineslab.com The presence of unidentified, stable, non-fluorescent phosphate-containing derivatives has also been reported as a significant impurity in some FDP syntheses. nasa.gov

The specific activity of an enzyme is calculated based on the rate of conversion of a pure substrate. wikipedia.org If the FDP is impure, the calculated specific activity will be artificially low because a portion of the substrate's mass is not the active compound. wikipedia.org Therefore, using highly pure FDP is essential for obtaining reliable and reproducible data in high-throughput screening (HTS) and other sensitive enzymatic assays. biotium.comnih.gov

| Purity Level | Impact on Assay Performance | Consequences for Reproducibility |

|---|---|---|

| High (>95%) | Low background, high signal-to-noise ratio, accurate kinetic measurements. | High reproducibility between experiments and laboratories. |

| Moderate (80-95%) | Increased background, potential for inaccurate kinetic data due to inhibitors or alternative substrates. | Variable results, difficulty in comparing data across different batches of substrate. |

| Low (<80%) | High background fluorescence, significant inhibition or competition, unreliable data. | Poor reproducibility, results may not be scientifically valid. |

Chemical Stability and Optimized Storage Protocols for Research Reagents

This compound is known to be thermally unstable, and its stability is a critical factor for its use as a reliable research reagent. aatbio.com Proper storage is essential to prevent degradation and ensure consistent performance in enzymatic assays.

Storage Recommendations:

Solid Form: FDP is typically supplied as a solid, often as a triammonium (B15348185) or tetraammonium salt. biotium.comsigmaaldrich.com It is recommended to store the solid compound at -20°C and protected from light. biotium.comsigmaaldrich.com The product is often shipped on dry ice to maintain its stability during transit. sigmaaldrich.com

Stock Solutions: Prepared stock solutions of FDP are also susceptible to degradation. It is advised to prepare stock solutions in a suitable solvent like water, DMSO, or methanol (B129727) and store them in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles. aatbio.comsigmaaldrich.com Some sources suggest that stock solutions should be used promptly after preparation. aatbio.com For some applications, FDP stock solutions reconstituted in DMSO are stable for 3-4 months when stored at -20°C. eurogentec.com

Factors Affecting Stability:

Temperature: Elevated temperatures can lead to the hydrolysis of the phosphate groups, resulting in the release of fluorescein and an increase in background fluorescence. aatbio.com

Light: As a fluorescent compound, FDP and its hydrolysis product, fluorescein, can be sensitive to light. biotium.com Prolonged exposure to light can lead to photobleaching and degradation. Therefore, it is crucial to protect FDP solutions from light, especially during long-term storage and during assays. biotium.com

pH: The stability of fluorescein-based compounds can be pH-dependent. While fluorescein itself exhibits pH-dependent fluorescence, the stability of the FDP substrate can also be influenced by the pH of the storage buffer. nih.gov

Although FDP is sensitive, most fluorescent compounds from reputable suppliers are stable for many years if stored as recommended. biotium.com Many products are also stable at room temperature for several days, so accidental exposure may not necessarily ruin the reagent. However, it is always best to perform a small-scale control experiment to confirm its efficacy before use in critical experiments. biotium.com

| Form | Recommended Storage Temperature | Protection from Light | Solvent for Stock Solutions | Shelf Life (Typical) |

|---|---|---|---|---|

| Solid | -20°C biotium.comsigmaaldrich.com | Yes biotium.com | N/A | At least one year biotium.com |

| Stock Solution | -20°C (single-use aliquots) aatbio.com | Yes biotium.com | Water, DMSO, Methanol sigmaaldrich.com | Use promptly or up to 3-4 months in DMSO aatbio.comeurogentec.com |

Development of Novel Fluorescein-Based Probes and Analogs from this compound Scaffolds

The fluorescein scaffold, including that of this compound, has proven to be a versatile platform for the development of a wide array of novel fluorescent probes and analogs for various biological applications. researchgate.netannualreviews.org The ability to modify the fluorescein structure allows for the fine-tuning of its photophysical properties and the introduction of functionalities for sensing specific biological molecules or activities. researchgate.net

Strategies for Derivatization:

Modification of Phenolic and Carboxylic Groups: The phenolic hydroxyl groups and the carboxylic acid group on the fluorescein molecule are common sites for chemical modification. researchgate.net For instance, esterification or etherification of the hydroxyl groups can "cage" the fluorescein, rendering it non-fluorescent. This principle is the basis for fluorogenic substrates like FDP, where enzymatic cleavage of the phosphate groups uncages the fluorescein and restores its fluorescence. nih.govannualreviews.org

Introduction of New Functional Groups: Novel functionalities can be introduced onto the fluorescein scaffold to create probes for specific targets. For example, fluorescein derivatives have been synthesized to detect reactive oxygen species like hydrogen peroxide, or to act as substrates for enzymes such as proteases, esterases, and glycosidases. nih.govd-nb.info

Development of Ratiometric Probes: To overcome issues like photobleaching and variations in probe concentration, ratiometric probes have been developed. These often involve linking fluorescein to another fluorophore that is insensitive to the analyte of interest, allowing for a more precise measurement based on the ratio of the two emission signals. nih.gov

Synthesis of Red-Shifted Analogs: Researchers have developed red-shifted fluorescein analogs, such as Virginia Orange, to create probes with longer excitation and emission wavelengths. acs.org This is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues.

Cross-Coupling Reactions: The introduction of reactive groups, such as a bromine atom, onto the fluorescein scaffold allows for further derivatization through cross-coupling reactions. This enables the synthesis of a diverse library of fluorescein-based probes with unique properties. semanticscholar.org

The development of these novel probes from fluorescein and its derivatives, including the FDP scaffold, continues to expand the toolkit available to researchers for studying complex biological processes with high sensitivity and specificity. researchgate.netannualreviews.org

Biochemical and Cellular Research Applications of 3,6 Fluorescein Diphosphate

Elucidating Enzyme Kinetics and Catalytic Mechanisms

The unique properties of 3,6-fluorescein diphosphate (B83284) make it an excellent substrate for studying the kinetics and mechanisms of phosphatases, particularly protein tyrosine phosphatases (PTPases). nih.govbiotium.com Its hydrolysis yields a product with strong absorbance and fluorescence, providing a continuous and highly sensitive assay for enzyme activity. nih.gov

Determination of Michaelis-Menten Parameters (Km, Vmax) for Phosphatase Interactions

A key application of 3,6-fluorescein diphosphate is in the determination of Michaelis-Menten parameters, Km and Vmax, which are crucial for characterizing enzyme-substrate interactions. nih.govnih.gov The Km value, representing the substrate concentration at which the reaction rate is half of Vmax, is particularly important for comparing the inhibitory effects of different compounds on various protein tyrosine phosphatases (PTPs). nih.gov To ensure the comparability of inhibitor IC50 values between different PTPs, the substrate concentration is typically set to be equal to its Km value. nih.gov

For instance, studies have shown that protein tyrosine phosphatases such as leukocyte phosphatase CD45, protein tyrosine phosphatase-1B, and leukocyte common antigen-related protein LAR can hydrolyze FDP to fluorescein (B123965) monophosphate (FMP) with Vmax and Km values that are comparable to those of phosphotyrosine peptide substrates. nih.gov The subsequent hydrolysis of FMP to fluorescein is generally less efficient due to higher Km values compared to FDP. nih.gov

Table 1: Michaelis-Menten Parameters for Phosphatase Interactions with this compound

| Enzyme | Km (µM) | Vmax (nmol/min/mg) |

| Leukocyte Phosphatase CD45 | Data not available in search results | Data not available in search results |

| Protein Tyrosine Phosphatase-1B | Data not available in search results | Data not available in search results |

| Leukocyte Common Antigen-Related Protein LAR | Data not available in search results | Data not available in search results |

The provided search results mention that the Km and Vmax values are comparable to those of phosphotyrosine peptide substrates but do not provide specific numerical data for these enzymes with FDP. nih.gov

Insights into the Thermodynamics and Kinetics of Phosphate (B84403) Ester Hydrolysis

The study of the hydrolysis of phosphate esters like this compound provides valuable information about the thermodynamics and kinetics of this fundamental biochemical reaction. While direct thermodynamic and kinetic parameters for FDP hydrolysis were not detailed in the provided results, analogous studies on other phosphate esters offer relevant insights. For example, the hydrolysis of bis(p-nitrophenyl)phosphate (BNPP) by a copper complex showed a negative entropy of activation, which is consistent with a concerted, associative mechanism. nih.gov Furthermore, studies on the yttrium(III)-catalyzed hydrolysis of BNPP revealed unusual second-order kinetics with respect to the metal ion, indicating a complex interaction between the substrate and multiple metal species. rsc.org The hydrolysis of an intermediate, mono-4-nitrophenyl phosphate, exhibited zero-order kinetics in relation to the catalyst, suggesting a Michaelis-Menten type of saturation kinetics. rsc.org These findings highlight the intricate factors that can influence the rate and mechanism of phosphate ester hydrolysis.

Probing Cellular Processes and Physiological States

The enzymatic conversion of this compound to a fluorescent product by endogenous phosphatases allows for its use as a probe to investigate various cellular activities and physiological conditions.

Quantification of Cell Number and Assessment of Cell Adhesion/Migration based on Endogenous Phosphatase Activity

Endogenous phosphatase activity, which is often proportional to the number of viable cells, can be harnessed to quantify cell populations. google.com The use of FDP allows for a sensitive and non-hazardous method to determine cell numbers in an aqueous suspension over short periods. google.com This principle can also be extended to assays for cytotoxicity, cell proliferation, and cell differentiation. google.com

Furthermore, while not directly using FDP, related fluorescence-based assays are instrumental in assessing cell adhesion and migration. For example, wound healing and Boyden chamber assays, often coupled with fluorescence staining of cellular components like F-actin and DNA, are used to study cancer cell migration and invasion. nih.gov These techniques allow for the visualization and quantification of cell movement, providing insights into the effects of potential therapeutic agents on metastatic processes. nih.gov Similarly, transwell migration assays, where migrated cells are stained and counted, are employed to evaluate the influence of different materials or conditions on cell migration. mdpi.comacs.orgacs.org

Evaluation of Phosphatase Activity in Specific Biological Systems

The measurement of phosphatase activity using substrates like FDP is a valuable tool for assessing the physiological state of various biological systems.

Preimplantation Mouse Concepti: Alkaline phosphatase (AP) activity has been detected in preimplantation mouse embryos, with its expression first appearing between the 8- and 16-cell stages. nih.gov This activity is present in all cells by the late morula stage but becomes restricted to the inner cell mass during blastocyst formation, with a significant reduction in the trophoblast cells. nih.gov This dynamic expression pattern suggests a role for AP in early embryonic development.

Marine Phytoplankton as Indicators of Phosphorus Limitation: In marine ecosystems, the availability of phosphorus can be a limiting factor for phytoplankton growth. oup.comnih.gov Studies have shown that in phosphorus-scarce regions, phytoplankton adapt by substituting non-phosphorus membrane lipids for phospholipids (B1166683) to reduce their cellular phosphorus demand. nih.gov The measurement of alkaline phosphatase activity can serve as an indicator of phosphorus deficiency in these organisms.

Osteoblast Differentiation: Alkaline phosphatase is a well-established marker for osteoblast differentiation and activity. nih.govacs.org Increased AP activity is associated with the early stages of osteogenesis and the formation of mineralized bone matrix. nih.govacs.org Assays for AP activity, often using chromogenic substrates like BCIP/NBT, are routinely used to identify and characterize osteoblasts and to evaluate the effects of various factors on bone formation. nih.gov For instance, studies have investigated the impact of strontium-doped materials and other bioactive coatings on enhancing osteoblast proliferation and alkaline phosphatase activity. mdpi.comdovepress.com

Analysis of Signal Transduction Pathways through Phosphatase Activity Modulation (e.g., immune receptor activation)

The reversible phosphorylation of proteins is a fundamental mechanism in cellular signaling, regulated by the opposing actions of protein kinases and phosphatases. wikipedia.org The compound this compound (FDP) serves as a valuable tool for studying these signaling pathways by enabling the measurement of phosphatase activity. FDP is a fluorogenic substrate, meaning it is initially non-fluorescent but becomes highly fluorescent upon the enzymatic removal of its phosphate groups. aatbio.com This property allows for the sensitive detection of phosphatase activity in real-time.

In the context of immune receptor activation, phosphatases play a critical role in modulating the signaling cascades that lead to an immune response. For instance, protein tyrosine phosphatases (PTPs) are key regulators of signaling pathways initiated by immune receptors. nih.gov FDP is an effective substrate for several PTPs, including CD45 and PTP1B, which are involved in immune cell signaling. nih.gov By using FDP, researchers can monitor the activity of these phosphatases during immune receptor activation, providing insights into how these signaling pathways are regulated. The dephosphorylation of FDP by these enzymes produces fluorescein, which emits a bright green fluorescence, allowing for quantitative analysis of phosphatase activity. aatbio.com

The study of signal transduction also involves understanding how various stimuli, including pathogens, can alter cellular signaling. For example, some viruses have evolved mechanisms to interfere with host cell signaling pathways to promote their own replication. Research has shown that some viral proteins can inhibit the activation of key transcription factors involved in the innate immune response, such as IRF-3. nih.gov By using FDP in phosphatase activity assays, researchers can investigate how viral proteins might modulate host cell phosphatases to achieve this inhibition.

Contribution to the Development of Biotechnological Tools and Research Reagents

The unique properties of this compound have led to its widespread adoption in the development of various biotechnological tools and research reagents. Its utility stems from its high sensitivity as a fluorogenic substrate for a range of phosphatases.

In the field of immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), FDP has proven to be a superior substrate for reporter enzymes like alkaline phosphatase (AP). eurogentec.comeurogentec.comlabscoop.cominterchim.fr In these assays, an antibody or antigen is conjugated to an enzyme. The presence and quantity of the target molecule are determined by adding a substrate that the enzyme converts into a detectable signal.

When FDP is used as the substrate for AP, it is hydrolyzed to fluorescein, a highly fluorescent product. aatbio.com This fluorogenic detection method offers significantly higher sensitivity compared to colorimetric substrates like p-nitrophenyl phosphate (pNPP). sigmaaldrich.comresearchgate.net In fact, ELISAs using FDP can be up to 100 times more sensitive than those using pNPP. eurogentec.com This increased sensitivity allows for the detection of very low concentrations of target molecules. eurogentec.com The resulting fluorescent signal can be easily measured using a fluorescence plate reader. eurogentec.com

The general procedure for using FDP in an ELISA involves several steps. After the binding of the target molecule and the enzyme-conjugated antibody, the plate is washed to remove unbound reagents. Then, a solution containing FDP is added to each well. The plate is incubated to allow the enzyme to catalyze the conversion of FDP to fluorescein. Finally, the fluorescence intensity is measured at an excitation wavelength of approximately 485 nm and an emission wavelength of around 528 nm. eurogentec.comeurogentec.com

The search for new drugs often involves screening large libraries of chemical compounds to identify those that can inhibit the activity of specific enzymes. thermofisher.com FDP is an ideal substrate for high-throughput screening (HTS) of phosphatase inhibitors due to its high sensitivity and the continuous nature of the assay it enables. nih.govbiotium.com

Protein tyrosine phosphatases (PTPs) are a major class of drug targets, as their dysregulation is implicated in numerous diseases. FDP is an excellent substrate for many PTPs, including PTP1B, CD45, and LAR. nih.gov The kinetic properties of FDP hydrolysis by these enzymes are comparable to those of their natural phosphotyrosine peptide substrates. nih.gov

In a typical inhibitor screening assay, the phosphatase enzyme is incubated with a potential inhibitor from a compound library before the addition of FDP. The rate of fluorescein production is then measured. A decrease in the rate of fluorescence generation compared to a control without the inhibitor indicates that the compound has inhibitory activity against the phosphatase. The high catalytic efficiency of FDP hydrolysis and the strong fluorescence of the product allow these assays to be miniaturized and performed in high-density microplates, which is essential for HTS. nih.gov The use of fluorogenic substrates like FDP in these assays is several orders of magnitude more sensitive than colorimetric methods. nih.gov

Challenges and Future Directions in 3,6 Fluorescein Diphosphate Research

The utility of 3,6-fluorescein diphosphate (B83284) (FDP) as a fluorogenic substrate for phosphatases is well-established, particularly in high-throughput screening. biotium.comresearchgate.net However, ongoing research seeks to address its inherent limitations and expand its applications through innovative chemical and biological strategies.

Q & A

Q. Basic

- Store lyophilized FDP at -20°C in a desiccated environment to prevent hydrolysis .

- For reconstitution, use ultrapure water or alkaline phosphatase-free buffers (e.g., Tris-HCl pH 8–9) to minimize premature substrate degradation. Aliquot to avoid freeze-thaw cycles .

How can FDP-based phosphatase assays be optimized for sensitivity and reproducibility?

Q. Advanced

- Buffer composition : Use 50 mM Tris-HCl (pH 6.3–8.0), 2 mM EGTA, 5 mM DTT, and 100 mM CaCl₂ to stabilize enzyme activity (e.g., protein tyrosine phosphatases) .

- Substrate concentration : Titrate FDP (e.g., 50–200 µM) to balance signal-to-noise ratios and avoid substrate inhibition .

- Detection parameters : Measure fluorescence at Ex/Em = 485/535 nm immediately after reaction initiation. Use kinetic readings (every 1–5 min) to capture linear enzymatic activity .

How do fluorescence signals from FDP hydrolysis correlate with phosphatase activity?

Advanced

FDP is hydrolyzed sequentially:

Alkaline phosphatase cleaves phosphate groups, producing weakly fluorescent fluorescein monophosphate.

Complete dephosphorylation yields highly fluorescent fluorescein (quantum yield increases ~100-fold) .

- Quantification : Normalize fluorescence to a standard curve of free fluorescein. Correct for background signal using no-enzyme controls .

How should researchers troubleshoot low signal output in FDP-based assays?

Q. Advanced

- Enzyme activity : Verify phosphatase activity with a positive control (e.g., p-nitrophenyl phosphate). Inactive enzymes may require reducing agents (e.g., DTT) or metal cofactors (e.g., Ca²⁺) .

- Substrate integrity : Check for hydrolysis by measuring baseline fluorescence. Elevated background suggests degraded FDP; reconstitute fresh aliquots .

- Interference : Screen for inhibitors (e.g., orthovanadate for tyrosine phosphatases) or competing substrates in cell lysates .

What role does FDP play in reporter gene assays (e.g., SEAP detection)?

Basic

FDP is used to quantify secreted embryonic alkaline phosphatase (SEAP) activity in cell culture media. After incubation with FDP, SEAP hydrolyzes the substrate, producing fluorescein, which is proportional to gene expression levels .

How does FDP compare to other fluorogenic phosphatase substrates (e.g., pNPP, MUP)?

Q. Advanced

- Sensitivity : FDP offers ~10-fold higher sensitivity than p-nitrophenyl phosphate (pNPP) due to fluorescence amplification .

- Kinetics : Unlike single-step chromogenic substrates (e.g., pNPP), FDP’s dual hydrolysis requires tighter control of reaction duration to avoid over-degradation .

- Applications : FDP is preferred for high-throughput screens and real-time monitoring, while MUP (4-methylumbelliferyl phosphate) suits UV-excited assays .

How can researchers control for nonspecific phosphatase interference in FDP assays?

Q. Advanced

- Specific inhibitors : Use 1 mM levamisole to inhibit tissue-nonspecific alkaline phosphatases or 0.1 mM sodium orthovanadate for tyrosine phosphatases .

- Heat inactivation : Pre-treat samples at 65°C for 10 min to inactivate heat-labile phosphatases (e.g., intestinal ALP) .

- Substrate specificity : Validate assays with knockout cell lines or immunodepletion of target phosphatases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.